3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid
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Overview
Description
3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is an organic compound with the molecular formula C8H7FO5S. It is characterized by the presence of a fluorosulfonyl group attached to a benzoic acid core, specifically at the 3-position, with a methyl group at the 5-position.
Preparation Methods
The synthesis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a benzoic acid derivative. One common method is the reaction of 5-methylbenzoic acid with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfone derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents such as hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid exerts its effects is primarily through its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research . The molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid can be compared with other sulfonyl fluoride-containing compounds, such as:
3-[(Fluorosulfonyl)oxy]benzoic acid: Lacks the methyl group at the 5-position, which can influence its reactivity and biological activity.
Benzoic acid, 3-[(fluorosulfonyl)oxy]-, methyl ester: The ester group can alter the compound’s solubility and reactivity.
The presence of the methyl group in this compound provides unique steric and electronic effects, making it distinct from its analogs .
Properties
Molecular Formula |
C8H7FO5S |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
3-fluorosulfonyloxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO5S/c1-5-2-6(8(10)11)4-7(3-5)14-15(9,12)13/h2-4H,1H3,(H,10,11) |
InChI Key |
JSYDLVYMGZSKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
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